Fmoc-L-beta-homolisina(Boc)

Descripción general

Descripción

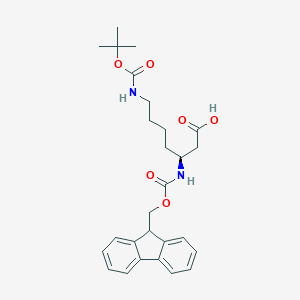

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid, is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482,57 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de Fmoc-L-beta-homolisina(Boc) en investigación científica:

Intermediario farmacéutico

Fmoc-L-beta-homolisina(Boc) sirve como intermediario en la síntesis de compuestos farmacéuticos. Su papel es crucial en el desarrollo de nuevos fármacos, especialmente aquellos que requieren una secuencia o estructura específica de aminoácidos para su actividad .

Investigación proteómica

Este compuesto se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Se utiliza para la síntesis de péptidos, que es esencial para comprender las interacciones de proteínas y la función dentro de los sistemas biológicos .

Modulación de interacciones de apareamiento iónico

En estudios de relación estructura-actividad (SAR), Fmoc-L-beta-homolisina(Boc) se utiliza para modular las interacciones de apareamiento iónico entre los residuos de lisina y los grupos carboxilato de las enzimas. Esto ayuda a comprender cómo los cambios en la estructura química pueden afectar la actividad de un compuesto .

Síntesis bioquímica

El compuesto se puede utilizar para la síntesis bioquímica, incluida la preparación de péptidos cíclicos y análogos que son importantes para estudiar las interacciones proteína-proteína y las funciones enzimáticas .

Mecanismo De Acción

Target of Action

Fmoc-L-beta-homolysine(Boc) is a homolog of lysine . It is used to modulate ion-pairing interactions between Lys and enzyme carboxylate groups in structure-activity relationship (SAR) studies . The primary targets of this compound are therefore enzymes that interact with lysine residues.

Mode of Action

The compound interacts with its targets by modulating ion-pairing interactions between lysine and enzyme carboxylate groups . This can alter the activity of the target enzymes, leading to changes in the biochemical pathways they are involved in.

Pharmacokinetics

It is known to be sparingly soluble in water , which could impact its bioavailability.

Action Environment

The action, efficacy, and stability of Fmoc-L-beta-homolysine(Boc) could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in non-polar environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity.

Actividad Biológica

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid, often abbreviated as Fmoc-β-HomoLys(Boc)-OH, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protecting group for amino acids. The presence of both a tert-butoxycarbonyl (Boc) moiety and a heptanoic acid chain contributes to its unique properties and potential interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structural components may allow the compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : The unique functional groups may facilitate binding to various biological receptors, influencing cellular signaling pathways.

- Antimicrobial and Anticancer Properties : Similar compounds have demonstrated antimicrobial and anticancer activities, suggesting that this compound may exhibit similar effects through interaction with cellular mechanisms.

Antimicrobial Activity

Research indicates that derivatives of fluorenyl compounds possess antimicrobial properties. The structural characteristics of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid may enhance its effectiveness against various bacterial strains.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of fluorenyl derivatives. The ability of this compound to interact with cellular mechanisms related to cancer progression positions it as a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

A series of N-(fluorenyl-9-methoxycarbonyl) amino acids have shown broad-spectrum anti-inflammatory activity. Specifically, compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid have been effective in models of dermatitis and arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Experimental Results

- In Vitro Studies : In vitro studies have demonstrated that the compound inhibits T-lymphocyte activation and reduces leukocyte infiltration in inflammatory models. These findings indicate its potential as a therapeutic agent for inflammatory diseases .

- Antiproliferative Activity : Similar fluorenone derivatives have been shown to possess antiproliferative activity against cancer cell lines, acting as type I topoisomerase inhibitors . Such activities suggest that (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid could be developed further for cancer treatment applications.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |

| Fluorenone | Fluorene derivative | Anticancer |

| N-(fluorenyl-9-methoxycarbonyl)leucine | Amino acid derivative | Anti-inflammatory |

This table illustrates how (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid compares with other structurally related compounds regarding their biological activities.

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBUQLGECIYUDT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375817 | |

| Record name | (3S)-7-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-47-1 | |

| Record name | (3S)-7-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-beta-homolysine(Boc) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.